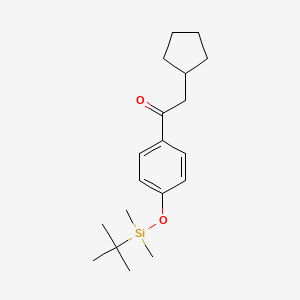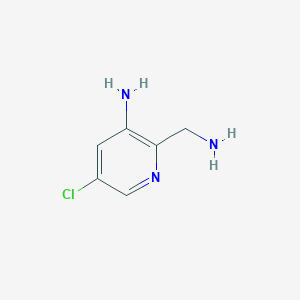
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring substituted with a methoxycarbonyl group and an amino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane derivatives, which are functionalized to introduce the necessary substituents.
Functional Group Introduction: The methoxycarbonyl group is introduced through esterification reactions, while the amino group is added via amination reactions.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination reactions, followed by chiral resolution using advanced techniques such as chromatography or crystallization. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to a hydroxyl group or other derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or acylated versions, which can have different chemical and physical properties.
Applications De Recherche Scientifique
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1-carboxylic acid: A simpler analog without the methoxycarbonyl and amino groups.
(1S,3R)-3-Aminocyclopentane-1-carboxylic acid: Lacks the methoxycarbonyl group.
(1S,3R)-3-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(1S,3R)-3-(methoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)9-6-3-2-5(4-6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6+/m0/s1 |
Clé InChI |
QWVQNVGWAHLTMO-NTSWFWBYSA-N |
SMILES isomérique |
COC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O |
SMILES canonique |
COC(=O)NC1CCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038360.png)










![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)


